chemical structure and properties of Boc-Thr(Fmoc-Gly)-OH
chemical structure and properties of Boc-Thr(Fmoc-Gly)-OH
The following technical guide details the chemical architecture, synthesis, and application of Boc-Thr(Fmoc-Gly)-OH , a specialized depsipeptide building block.
Structural Logic, Synthesis, and the O-Acyl Isopeptide Switch Strategy
Executive Summary
Boc-Thr(Fmoc-Gly)-OH is a high-value orthogonal building block used in solid-phase peptide synthesis (SPPS) to overcome "difficult sequences"—peptides prone to aggregation, insolubility, or
It functions as the core unit of the O-Acyl Isopeptide Method . By routing the peptide backbone through the side-chain oxygen of Threonine (an ester linkage) rather than the main-chain amine, it temporarily disrupts secondary structures during synthesis and purification. This "prodrug-like" structure can be rapidly converted to the native peptide via a pH-triggered O-to-N acyl migration .
Part 1: Chemical Architecture & Design Logic
The molecule is designed with specific orthogonality to facilitate a "backbone detour" synthesis strategy.
1.1 Structural Components
-
Core Scaffold: L-Threonine (Thr).
- -Amino Protection: Boc (tert-butyloxycarbonyl). This group is acid-labile (TFA) but stable to bases, keeping the Threonine nitrogen inert during the chain assembly off the side chain.
-
Side-Chain Modification: The
-hydroxyl group of Thr is esterified with Glycine. -
Side-Chain Extension Point: The amino group of the esterified Glycine is protected by Fmoc (9-fluorenylmethoxycarbonyl). This is base-labile (piperidine), allowing the peptide chain to be extended from this point.
-
C-Terminus: Free Carboxylic Acid (-COOH), ready for coupling to the resin or the preceding amino acid.
1.2 The "Kink" Mechanism
In a standard peptide, the backbone is linear. By using this building block, the researcher forces the backbone to detour through the ester bond.
-
Native Target Sequence: ...-Xaa-Gly-Thr -Yaa-...
-
Isopeptide Structure: ...-Xaa-Gly-(O)-Thr -Yaa-... (Note: The "Gly" is attached to the Oxygen of Thr. The Nitrogen of Thr is temporarily capped).
This ester bond ("depsipeptide" linkage) lacks the Hydrogen bond donor capability of an amide bond, effectively breaking
Part 2: Visualization of the Switch Mechanism
The following diagram illustrates the structural logic and the pH-triggered restoration of the native peptide.
Figure 1: The O-to-N Acyl Migration pathway. The ester bond (isopeptide) converts to the native amide bond upon neutralization.
Part 3: Synthesis of the Building Block
Synthesis of Boc-Thr(Fmoc-Gly)-OH requires careful esterification to avoid racemization. The Steglich esterification or use of symmetric anhydrides is common.
Protocol: Preparation of Boc-Thr(Fmoc-Gly)-OH
Note: This protocol assumes the use of Phenacyl ester protection for the C-terminus of Thr to allow selective side-chain modification, followed by deprotection.
Reagents:
-
Boc-Thr-OPac (Phenacyl ester protected C-term)
-
Fmoc-Gly-OH
-
EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Zinc dust / Acetic acid (for Pac removal)
Step-by-Step Workflow:
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Ester Coupling:
-
Dissolve Boc-Thr-OPac (1.0 eq) and Fmoc-Gly-OH (1.2 eq) in anhydrous DCM/DMF (9:1).
-
Add EDC.HCl (1.2 eq) and DMAP (0.1 eq) at 0°C.
-
Stir at room temperature for 4–6 hours.
-
Checkpoint: Monitor via TLC/HPLC for disappearance of Boc-Thr-OPac.
-
Result: Boc-Thr(Fmoc-Gly)-OPac.
-
-
C-Terminal Deprotection (Pac Removal):
-
Dissolve the intermediate in Acetic Acid.
-
Add activated Zinc dust (large excess, ~30 eq).
-
Stir vigorously at room temperature for 1–2 hours.
-
Filter off zinc; concentrate the filtrate.
-
Purification: Acidify and extract into Ethyl Acetate. Purify via column chromatography.
-
-
Characterization Data (Typical):
Property Value Appearance White powder Molecular Weight ~484.5 g/mol Purity (HPLC) > 98% | Solubility | Soluble in DMF, DMSO, DCM |
Part 4: Application in SPPS (The "Detour" Strategy)
This building block is most effectively used in Boc-chemistry SPPS for the main assembly, or a hybrid strategy.
Critical Constraint: Standard Fmoc-SPPS utilizes piperidine (20%) for deprotection. Piperidine is a nucleophile that can prematurely cleave the ester bond of the isopeptide. Therefore, the O-acyl isopeptide method predominantly utilizes Boc-SPPS strategies where TFA is used for deprotection (leaving the ester intact) and HF is used for final cleavage.
Experimental Protocol: Solid Phase Synthesis
Context: Synthesizing a peptide containing the ...-Gly-Thr-... motif.
-
Resin Loading:
-
Couple Boc-Thr(Fmoc-Gly)-OH to the resin-bound peptide (or resin linker) using standard activation (DCC/HOBt).
-
Note: The coupling occurs via the Thr-COOH.
-
-
Chain Extension (The "Detour"):
-
Remove Fmoc: Treat resin with 20% Piperidine in DMF (short cycles, e.g., 5 min x 2) to remove the Fmoc group from the Glycine moiety.
-
Important: The Boc group on the Thr-Amine remains intact.
-
Elongation: Couple the next amino acid (e.g., Boc-Xaa-OH) to the Glycine amine.
-
Continue standard Boc-SPPS (TFA deprotection -> Neutralization -> Coupling) to build the rest of the chain.
-
-
Final Cleavage:
-
Treat resin with HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid).
-
Action: Cleaves peptide from resin, removes side-chain protecting groups (Bzl, Z, etc.), and removes the N-terminal Boc from the Threonine.
-
Result: The peptide is released as the O-acyl isopeptide . The Threonine amine is now free but protonated (
) due to the acidic environment.
-
-
Purification:
-
Purify the isopeptide by HPLC under acidic conditions (0.1% TFA).
-
Advantage: The isopeptide is significantly more soluble and easier to purify than the native amyloid/hydrophobic sequence.
-
Part 5: The O-to-N Acyl Shift (Restoration)
Once the pure isopeptide is obtained, the final step is converting it to the biologically active native form.
Mechanism:
Under neutral or basic conditions (pH > 7), the Threonine ammonium group (
Protocol:
-
Dissolve the purified O-acyl isopeptide in phosphate-buffered saline (PBS, pH 7.4).
-
Incubate at room temperature.
-
Timeframe: Conversion is typically rapid (t
1–5 minutes). -
Validation: Monitor via HPLC. You will observe a shift in retention time as the depsipeptide converts to the native amide peptide.
References
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Sohma, Y., et al. (2004). "Development of O-acyl isopeptide method." Journal of Peptide Science.
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Kiso, Y. (2006). "Click Peptides: Design and applications of O-acyl isopeptides as a new class of peptide synthesis." Chemical Record.
-
Coin, I., et al. (2007). "Depsipeptides as tools for peptide synthesis." Nature Protocols.
-
Taniguchi, A., & Kiso, Y. (2018). "O-Acyl Isopeptide Method for the Synthesis of Difficult Sequence-Containing Peptides." Methods in Molecular Biology.
